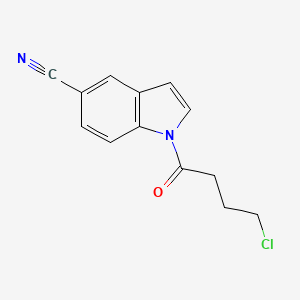

![molecular formula C12H16N2S B13862327 1-methyl-2-[2-(3-methyl-2-thiophenyl)ethenyl]-5,6-dihydro-4H-pyrimidine](/img/structure/B13862327.png)

1-methyl-2-[2-(3-methyl-2-thiophenyl)ethenyl]-5,6-dihydro-4H-pyrimidine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

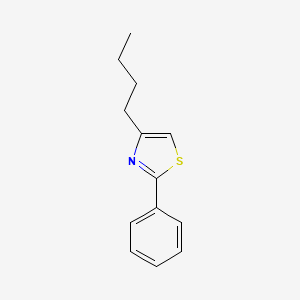

Morantel is an anthelmintic drug primarily used for the removal of parasitic worms in livestock. It is a derivative of 3-methylthiophene and is closely related to pyrantel. Morantel functions as an inhibitor of acetylcholinesterase, affecting the nervous system of the worms and leading to their expulsion from the host .

Preparation Methods

Synthetic Routes and Reaction Conditions

Morantel can be synthesized through a series of chemical reactions involving 3-methylthiophene. The preparation of morantel citrate involves dissolving the compound in methanol and further diluting it with the solvent to prepare standard solutions . The synthesis of morantel tartrate involves similar steps, with the compound being dissolved in methanol and extracted using liquid chromatography .

Industrial Production Methods

In industrial settings, morantel is produced by reacting 3-methylthiophene with other chemical reagents under controlled conditions. The compound is then purified and formulated into various forms such as tablets or feed additives for livestock .

Chemical Reactions Analysis

Types of Reactions

Morantel undergoes several types of chemical reactions, including:

Oxidation: Morantel can be oxidized to form various metabolites.

Reduction: The compound can be reduced under specific conditions to yield different products.

Substitution: Morantel can undergo substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in the reactions involving morantel include methanol, acetic acid, and various solvents. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired products are formed .

Major Products Formed

The major products formed from the reactions involving morantel include its citrate and tartrate salts, which are used in veterinary medicine to treat parasitic infections in livestock .

Scientific Research Applications

Morantel has a wide range of scientific research applications, including:

Chemistry: Used as a model compound to study the behavior of tetrahydropyrimidines.

Biology: Investigated for its effects on the nervous system of nematodes and other parasites.

Industry: Employed as a feed additive to control gastrointestinal parasites in livestock.

Mechanism of Action

Morantel acts as a potent agonist at the acetylcholine receptors on the muscle cells of nematodes. By inhibiting acetylcholinesterase, it prevents the breakdown of acetylcholine, leading to prolonged muscle contraction and spastic paralysis of the worms. This results in the expulsion of the parasites from the host .

Comparison with Similar Compounds

Morantel is closely related to pyrantel, another anthelmintic drug. Both compounds belong to the tetrahydropyrimidine class and share similar mechanisms of action. morantel differs from pyrantel by the presence of a methyl group on the thiophene ring, which enhances its potency and effectiveness . Other similar compounds include levamisole and oxantel, which also target the acetylcholine receptors but have different chemical structures and pharmacological properties .

Conclusion

Morantel is a valuable anthelmintic drug with a wide range of applications in veterinary medicine and scientific research. Its unique chemical structure and mechanism of action make it an effective treatment for parasitic infections in livestock, contributing to improved animal health and productivity.

Properties

IUPAC Name |

1-methyl-2-[2-(3-methylthiophen-2-yl)ethenyl]-5,6-dihydro-4H-pyrimidine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16N2S/c1-10-6-9-15-11(10)4-5-12-13-7-3-8-14(12)2/h4-6,9H,3,7-8H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NVEPPWDVLBMNMB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC=C1)C=CC2=NCCCN2C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16N2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50860252 |

Source

|

| Record name | 1-Methyl-2-[2-(3-methylthiophen-2-yl)ethenyl]-1,4,5,6-tetrahydropyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50860252 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

220.34 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![tert-Butyl 6'-Chloro-1',2'-dihydrospiro[azetidine-3,3'-indole]-1-carboxylate](/img/structure/B13862249.png)

![N-[6-methyl-5-(4-methylpiperazine-1-carbonyl)-1H-thieno[3,2-c]pyrazol-3-yl]thiophene-2-carboxamide](/img/structure/B13862254.png)

![2-(1-(2-Ethoxyethyl)piperidin-4-yl)-1H-benzo[d]imidazole](/img/structure/B13862259.png)

![2-(1-aminoethyl)-3-bromo-4H-Pyrido[1,2-a]pyrimidin-4-one](/img/structure/B13862268.png)

![3,6a,7,8,9,10-hexahydro-2H-imidazo[4,5-d][1,7]naphthyridin-1-ium 1-oxide](/img/structure/B13862296.png)

![[2-[(1S)-1,2-dihydroxyethyl]-4-hydroxy-5-oxo-2H-furan-3-yl] hydrogen sulfate](/img/structure/B13862311.png)

![3-[1-(3-Bromophenyl)-1-hydroxy-n-butyl]benzoic Acid t-Butyl Ester-D9](/img/structure/B13862319.png)